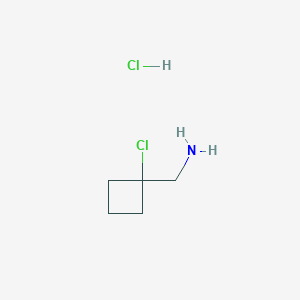

(1-Chlorocyclobutyl)methanamine;hydrochloride

Description

(1-Chlorocyclobutyl)methanamine hydrochloride is a cyclobutane-derived amine salt characterized by a chlorine substituent on the cyclobutyl ring and a protonated primary amine group. Key features include:

Properties

IUPAC Name |

(1-chlorocyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN.ClH/c6-5(4-7)2-1-3-5;/h1-4,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRUKJIYUFNRECS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Chlorocyclobutyl)methanamine;hydrochloride typically involves the following steps:

Formation of 1-Chlorocyclobutane: This can be achieved by chlorinating cyclobutane using chlorine gas under UV light or by using a chlorinating agent such as thionyl chloride.

Amination Reaction: The 1-chlorocyclobutane is then reacted with methanamine (methylamine) under conditions that facilitate nucleophilic substitution, often in the presence of a base such as sodium hydroxide.

Formation of Hydrochloride Salt: The resulting (1-Chlorocyclobutyl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for (1-Chlorocyclobutyl)methanamine;hydrochloride would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for the chlorination step and large-scale batch reactors for the amination and salt formation steps.

Types of Reactions:

Oxidation: (1-Chlorocyclobutyl)methanamine;hydrochloride can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions might convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chlorine atom in the cyclobutane ring can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of cyclobutanol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are often employed.

Major Products:

Oxidation: Cyclobutanone or cyclobutanecarboxylic acid.

Reduction: Cyclobutylmethanamine or cyclobutanemethanol.

Substitution: Cyclobutanol derivatives.

Scientific Research Applications

(1-Chlorocyclobutyl)methanamine;hydrochloride has various applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research might explore its potential as a therapeutic agent, particularly in the context of its structural similarity to other bioactive amines.

Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-Chlorocyclobutyl)methanamine;hydrochloride would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Cycloalkyl Methanamine Hydrochlorides: Ring Size and Strain

Substituted Cyclobutyl Methanamine Hydrochlorides

Aromatic vs. Alicyclic Substituents

Heterocyclic Methanamine Derivatives

NMR and MS Data Comparison

- Chlorine’s electronegativity in the target compound would likely deshield adjacent protons, causing downfield shifts in ¹H NMR compared to methyl or furan analogs .

Biological Activity

Overview

(1-Chlorocyclobutyl)methanamine;hydrochloride is a chemical compound characterized by a cyclobutane ring substituted with a chlorine atom and a methanamine group. The hydrochloride form enhances its stability and solubility in aqueous environments, making it suitable for various biological and chemical applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C5H10ClN·HCl

- Molecular Weight : 165.10 g/mol

- Structure : The compound features a cyclobutane ring with a chlorine substituent at the 1-position and a methanamine group.

Synthesis

The synthesis of (1-Chlorocyclobutyl)methanamine;hydrochloride typically involves:

- Chlorination of Cyclobutane : Chlorination can be achieved using chlorine gas under UV light or thionyl chloride.

- Amination Reaction : The chlorinated cyclobutane is reacted with methanamine in the presence of a base.

- Formation of Hydrochloride Salt : The resulting amine is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of (1-Chlorocyclobutyl)methanamine;hydrochloride is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The chlorine atom may participate in electrophilic substitution reactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, affecting signal transduction pathways.

Biological Activity

Research indicates that (1-Chlorocyclobutyl)methanamine;hydrochloride has potential biological activities that warrant further investigation:

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial efficacy of (1-Chlorocyclobutyl)methanamine;hydrochloride against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

Case Study 2: Anticancer Potential

In vitro studies assessed the cytotoxic effects of (1-Chlorocyclobutyl)methanamine;hydrochloride on cancer cell lines. The compound showed promising results in reducing cell viability in A549 lung cancer cells, indicating potential for further exploration in cancer therapy.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF-7 | 28 |

Comparison with Similar Compounds

To understand the unique properties of (1-Chlorocyclobutyl)methanamine;hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutylmethanamine | Lacks chlorine substitution | Limited biological data |

| (1-Bromocyclobutyl)methanamine;hydrobromide | Contains bromine instead of chlorine | Potentially higher reactivity |

| Cyclobutanemethanol | Contains hydroxyl group instead of amine | Different chemical behavior |

Q & A

Q. What are the key structural features of (1-Chlorocyclobutyl)methanamine hydrochloride, and how do they influence its physicochemical properties?

The compound consists of a cyclobutyl ring substituted with a chlorine atom and a methanamine group, forming a secondary amine. The hydrochloride salt enhances water solubility, critical for biological assays and formulation stability. The stereochemistry (e.g., cis or trans configurations at the cyclobutyl ring) can affect molecular interactions with targets .

Q. What synthetic routes are commonly employed to prepare (1-Chlorocyclobutyl)methanamine hydrochloride?

Synthesis typically involves:

- Cyclobutane ring construction : Via [2+2] photocycloaddition or ring-closing metathesis.

- Amination : Introducing the methanamine group via nucleophilic substitution or reductive amination.

- Salt formation : Reacting the free base with HCl to improve stability and solubility . Yields vary based on reaction conditions (e.g., solvent, catalyst).

Q. How does the hydrochloride form impact the compound's behavior in aqueous vs. organic solvents?

The hydrochloride salt increases polarity, enhancing solubility in polar solvents like water or ethanol. This property is crucial for in vitro assays (e.g., receptor binding studies) but may require neutralization for lipid bilayer penetration in cellular studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for (1-Chlorocyclobutyl)methanamine hydrochloride analogs?

Discrepancies often arise from:

- Stereochemical variations : Enantiomers may exhibit divergent binding affinities (e.g., R vs. S configurations).

- Substituent effects : Fluorine or methoxy groups can alter electronic properties and steric hindrance, impacting target interactions . Methodological approach :

- Use chiral chromatography to isolate enantiomers.

- Conduct comparative molecular docking studies to map steric/electronic interactions with targets .

Q. What experimental strategies optimize the synthesis yield of (1-Chlorocyclobutyl)methanamine hydrochloride while minimizing side products?

- Temperature control : Lower temperatures reduce cyclobutane ring strain during synthesis.

- Catalyst selection : Palladium or nickel catalysts improve amination efficiency.

- Purification : Employ recrystallization or HPLC to isolate the hydrochloride salt from unreacted intermediates .

Q. How do structural analogs of (1-Chlorocyclobutyl)methanamine hydrochloride compare in enzyme inhibition assays?

| Analog | Substituent | IC₅₀ (nM) | Target |

|---|---|---|---|

| 4-Fluorophenyl derivative | Fluorine at para | 120 ± 15 | Monoamine oxidase |

| 2,4-Dichlorophenyl analog | Chlorine at ortho | 450 ± 30 | Serotonin receptor |

| The chlorine substituent in (1-Chlorocyclobutyl)methanamine hydrochloride enhances hydrophobic interactions but may reduce solubility compared to fluorine analogs . |

Q. What techniques validate the compound's mechanism of action in neurotransmitter systems?

- Radioligand binding assays : Quantify affinity for receptors (e.g., dopamine D2, serotonin 5-HT3).

- Electrophysiology : Measure ion channel modulation in neuronal cell lines.

- Metabolic profiling : Track metabolite formation via LC-MS to assess stability in biological matrices .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for cyclobutyl-containing methanamine derivatives?

- Core modifications : Vary substituents (halogens, alkyl groups) on the cyclobutyl ring.

- Assay selection : Prioritize high-throughput screening for binding affinity and selectivity.

- Computational modeling : Use molecular dynamics simulations to predict binding poses and thermodynamics .

Q. What are best practices for handling discrepancies in solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.